
N-(4-methylidenecyclohexyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclohexyl and cyclopropanecarboxamide derivatives often involves multi-step organic reactions, including nucleophilic substitution, esterification, and amidation processes. For instance, a synthesis method for related compounds might start from readily available precursors like cyclohexanecarboxylic acid, followed by activation and subsequent reaction with appropriate amine and cyclopropane derivatives under controlled conditions to ensure the formation of the desired carboxamide linkage (Pokhodylo, Slyvka, & Pavlyuk, 2021).
Molecular Structure Analysis
The molecular structure of cyclohexyl cyclopropanecarboxamide derivatives is characterized by distinct ring systems, where the cyclohexane ring often adopts a chair conformation due to its stability. The cyclopropane ring introduces strain into the molecule, affecting its reactivity. The carboxamide linkage plays a crucial role in stabilizing the molecule through hydrogen bonding and electronic effects, influencing the overall geometry and electronic distribution (Özer, Arslan, VanDerveer, & Külcü, 2009).
Chemical Reactions and Properties
Compounds similar to “N-(4-methylidenecyclohexyl)cyclopropanecarboxamide” participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and hydrogenation processes. These reactions are pivotal for modifying the compound’s structure and introducing functional groups that can alter its chemical properties significantly (Liu & Yu, 2016).
Physical Properties Analysis
The physical properties of such compounds are determined by their molecular structure. Factors like molecular weight, polarity, and the presence of functional groups influence their boiling and melting points, solubility in different solvents, and crystallinity. The rigid structure induced by the cyclohexane and cyclopropane rings can affect the compound’s volatility and solubility profile (Cresswell et al., 2013).
Chemical Properties Analysis
The chemical properties of “N-(4-methylidenecyclohexyl)cyclopropanecarboxamide” derivatives are influenced by their functional groups. The carboxamide group, in particular, contributes to the compound's acidity, reactivity towards nucleophiles, and hydrogen bonding capacity. These properties are crucial for the compound’s interactions with biological systems and its potential applications in material science and medicinal chemistry (Zhou et al., 2021).
- Synthesis and characterization insights can be found in the works by Pokhodylo, Slyvka, & Pavlyuk (2021) and Özer, Arslan, VanDerveer, & Külcü (2009) (Pokhodylo et al., 2021), (Özer et al., 2009).
- For chemical reactions and properties, refer to the study by Liu & Yu (2016) (Liu & Yu, 2016).
- Physical properties analysis is explored in Cresswell et al. (2013) (Cresswell et al., 2013).
- Chemical properties analysis is discussed in Zhou et al. (2021) (Zhou et al., 2021).
Applications De Recherche Scientifique
Catalytic Applications
The development and use of catalysts in chemical reactions is a crucial area of research. For instance, Pd nanoparticles supported on mesoporous graphitic carbon nitride have shown significant activity and selectivity in the hydrogenation of phenol to cyclohexanone, a vital intermediate in the chemical industry. This reaction proceeds efficiently under mild conditions, offering a high conversion rate and selectivity towards cyclohexanone, which is significant for sustainable chemical synthesis (Yong Wang et al., 2011).
Pharmacological Research
In pharmacological studies, derivatives of cyclohexane and cyclopropane, such as cis-4-[[[(2-Chloroethyl)nitrosoamino]carbonyl]methylamino] cyclohexanecarboxylic acid, have been synthesized and evaluated for their efficacy against certain types of cancer. These compounds have demonstrated significant therapeutic potential in preclinical models (T. Johnston et al., 1984).
Materials Science
Research in materials science has explored the synthesis and characterization of various cyclohexanecarboxamide derivatives, investigating their potential applications in the development of new materials. For example, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized, showing promise for various applications due to their unique structural and chemical properties (Cemal Koray Özer et al., 2009).
Chemical Synthesis
In chemical synthesis, cyclohexane-1,3-dione derivatives serve as key precursors for a wide range of biologically active molecules. These derivatives facilitate the synthesis of various heterocycles, natural products, and bioactive compounds, showcasing their versatility and importance in synthetic organic chemistry (D. Sharma et al., 2021).
Orientations Futures
: Ge, Z.-P., Xu, J.-B., Zhao, P., Zhou, Y., Zuo, J.-P., Zhao, J.-X., & Yue, J.-M. (2023). Highly Oxygenated Cephalotane-Type Diterpenoids from Cephalotaxus fortunei var. alpina and C. sinensis. Biological and Medicinal Chemistry. Link : Defant, A., & Mancini, I. (2023). A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs. Marine Drugs, 21(10), 511. Link : Article: Introducing Complex NMR Mixtures at the Undergraduate Level: A Laboratory Experiment for the Structural Analysis of Endo and Exo Norbornene Isomers. Link
Propriétés
IUPAC Name |
N-(4-methylidenecyclohexyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-2-6-10(7-3-8)12-11(13)9-4-5-9/h9-10H,1-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNDRUAWCVSZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2483758.png)
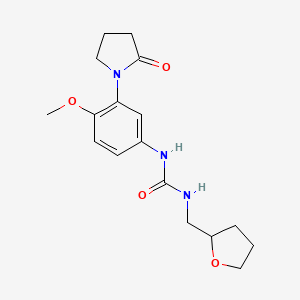
![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2483760.png)

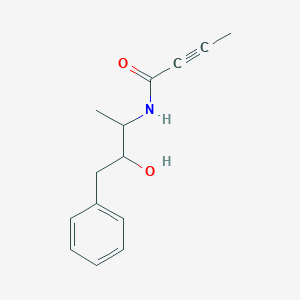
![methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2483764.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2483765.png)
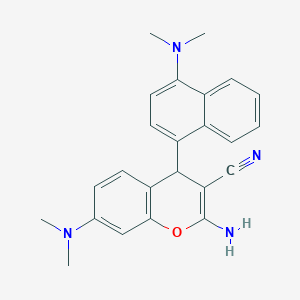
![6-Tert-butyl-2-[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2483767.png)
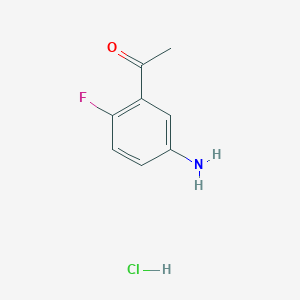
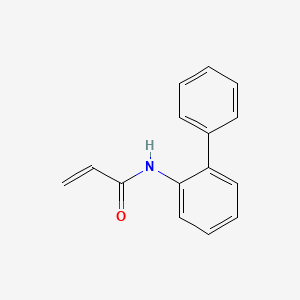

![N-cyclohexyl-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2483774.png)
![4-[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2483780.png)